molecular formula C12H11NO3 B8542491 Acetic Acid 3-(4-cyano-phenyl)-2-oxo-propyl Ester

Acetic Acid 3-(4-cyano-phenyl)-2-oxo-propyl Ester

Cat. No. B8542491
M. Wt: 217.22 g/mol
InChI Key: UBDUPRKWCKYGQF-UHFFFAOYSA-N
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Patent
US07994333B2

Procedure details

This crude material was reacted with acetic acid (1.42 mL, 1.49 g, 24.8 mmol) and triethylamine (3.46 mL, 2.51 g, 24.8 mmol), as described above for the synthesis of 3-(3,4-dichlorophenyl)propan-2-one. Flash chromatography over silica gel (10-30% ethyl acetate in hexanes) gave pure product (0.71 g, 25% yield). 1H NMR (400 MHz, DMSO-D6) δ ppm 2.09 (s, 3H) 3.96 (s, 2H) 4.88 (s, 2H) 7.40 (d, J=8.34 Hz, 2H) 7.79 (d, J=8.59 Hz, 2H)
[Compound]
Name
crude material
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.42 mL
Type
reactant
Reaction Step One
Quantity
3.46 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
25%

Identifiers

REACTION_CXSMILES
[C:1]([OH:4])(=[O:3])[CH3:2].C([N:7]([CH2:10][CH3:11])CC)C.Cl[C:13]1[CH:14]=[C:15]([CH2:20][C:21](=[O:23])[CH3:22])[CH:16]=[CH:17]C=1Cl>>[C:10]([C:11]1[CH:17]=[CH:16][C:15]([CH2:20][C:21](=[O:23])[CH2:22][O:3][C:1](=[O:4])[CH3:2])=[CH:14][CH:13]=1)#[N:7]

Inputs

Step One
Name
crude material
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
1.42 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
3.46 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=C(C=CC1Cl)CC(C)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(#N)C1=CC=C(C=C1)CC(COC(C)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.71 g
YIELD: PERCENTYIELD 25%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.